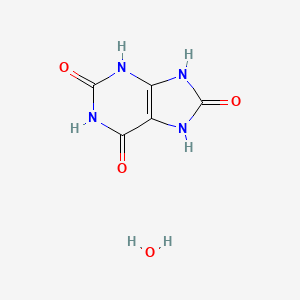

Uric acid monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uric acid monohydrate is a crystalline form of uric acid, which is a product of the metabolic breakdown of purine nucleotides. It is a rare component in urinary calculi, with a frequency of only 0.015% in analyzed samples . This compound crystallizes in the monoclinic space group P2₁/c, forming continuous layers by hydrogen bonds between uric acid and water molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of uric acid monohydrate involves crystallization from uric acid in the presence of water. The exact synthetic routes and reaction conditions are not extensively documented, but it is known that uric acid can crystallize in different forms, including anhydrous, dihydrate, and monohydrate forms .

Industrial Production Methods: There are no specific industrial production methods for this compound due to its rarity and limited applications. Most studies focus on its identification and analysis rather than large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Uric acid monohydrate can undergo various chemical reactions, including oxidation and reduction. One notable reaction is the oxidation of uric acid by uricase to produce allantoin and hydrogen peroxide .

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Allantoin and hydrogen peroxide.

Aplicaciones Científicas De Investigación

Uric acid monohydrate has several scientific research applications, particularly in the fields of urology and nephrology. It is studied for its role in the formation of urinary calculi and its potential implications in metabolic disorders .

Mecanismo De Acción

The mechanism of action of uric acid involves its role as an antioxidant. Uric acid is a strong reducing agent and acts as one of the main antioxidants in human plasma . It is formed through the oxidation of oxypurines by the enzyme xanthine oxidase . In higher primates and humans, uric acid is not further metabolized due to the absence of the enzyme uricase, leading to its excretion in urine .

Comparación Con Compuestos Similares

Uric Acid Anhydrous: Crystallizes without water molecules.

Uric Acid Dihydrate: Contains two water molecules per uric acid molecule.

Ammonium Urate: A salt form of uric acid.

Comparison: Uric acid monohydrate is unique due to its specific crystalline structure, which forms continuous layers by hydrogen bonds between uric acid and water molecules . This is in contrast to the three-dimensional networks formed by the anhydrous and dihydrate forms . The infrared spectrum of this compound is very similar to that of the other crystal forms of uric acid, which can make its identification challenging .

Propiedades

Número CAS |

64790-22-3 |

|---|---|

Fórmula molecular |

C5H6N4O4 |

Peso molecular |

186.13 g/mol |

Nombre IUPAC |

7,9-dihydro-3H-purine-2,6,8-trione;hydrate |

InChI |

InChI=1S/C5H4N4O3.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H2 |

Clave InChI |

KTWFZIRYVDSYGI-UHFFFAOYSA-N |

SMILES canónico |

C12=C(NC(=O)N1)NC(=O)NC2=O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)

![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)

![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)